2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Lipophilicity LogP Membrane Permeability

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a synthetic purine-2,6-dione derivative featuring an N7-hexyl substituent, an N3-methyl group, and an 8-sulfanylacetamide moiety. The compound has a molecular formula of C14H21N5O3S and a molecular weight of 339.41 Da.

Molecular Formula C14H21N5O3S
Molecular Weight 339.41
CAS No. 316360-56-2
Cat. No. B2766762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
CAS316360-56-2
Molecular FormulaC14H21N5O3S
Molecular Weight339.41
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
InChIInChI=1S/C14H21N5O3S/c1-3-4-5-6-7-19-10-11(16-14(19)23-8-9(15)20)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H2,15,20)(H,17,21,22)
InChIKeyNNPJCSIJPUPFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide (CAS 316360-56-2): A Structurally Differentiated Purine Scaffold for Procurement and Screening


2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a synthetic purine-2,6-dione derivative featuring an N7-hexyl substituent, an N3-methyl group, and an 8-sulfanylacetamide moiety . The compound has a molecular formula of C14H21N5O3S and a molecular weight of 339.41 Da . It belongs to the xanthine-derived sulfanylacetamide class, with key structural analogs including the clinical-stage AT2R antagonist EMA401 (which has an N7-ethyl group instead of N7-hexyl) and the N7-pentyl homolog [1]. This compound is commercially available as a research chemical with typical purity of 95%, and is primarily utilized as a building block or screening candidate in medicinal chemistry programs targeting purinergic signaling, pain, and inflammation pathways .

Why Generic Substitution of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide with Shorter-Chain Analogs Fails for Lipophilicity-Dependent Assays


Within the N7-alkyl-8-sulfanylacetamide purine-dione series, the length of the N7 alkyl chain is a critical determinant of lipophilicity, aqueous solubility, and membrane permeability . The target compound's N7-hexyl chain imparts an ACD/LogP of 1.98 and a predicted water solubility of approximately 341.6 mg/L, whereas the N7-ethyl analog (EMA401, MW 283.31 Da) has a substantially lower LogP and higher aqueous solubility due to its shorter alkyl chain [1]. The N7-pentyl and N7-hexyl-1,3-dimethyl analogs also exhibit divergent physicochemical profiles . Consequently, substituting the hexyl compound with a shorter-chain analog will alter partitioning behavior in cell-based assays, potentially leading to different apparent potency, intracellular accumulation, and off-target binding profiles that confound structure-activity relationship interpretation [1].

Quantitative Differentiation Evidence for 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide Versus Closest Analogs


N7-Hexyl vs. N7-Ethyl: LogP and Lipophilicity-Driven Differentiation

The target compound (N7-hexyl) exhibits an ACD/LogP of 1.98, compared to the N7-ethyl analog EMA401 which, based on its lower molecular weight and shorter alkyl chain, has a significantly lower LogP [1]. This difference directly impacts predicted membrane permeability and distribution coefficients. The ACD/LogD at pH 7.4 for the target compound is 1.92, with a predicted ACD/BCF of 16.84, indicating moderate lipophilicity suitable for cell membrane permeation without excessive tissue retention .

Lipophilicity LogP Membrane Permeability Purine Scaffold

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. N7-Des-Alkyl or Xanthine Core

The target compound possesses 3 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), with zero Rule of 5 violations, as computed by the ACD/Labs Percepta Platform . In contrast, the bare xanthine core 7-hexyl-3-methylxanthine (CAS 55242-65-4, C12H18N4O2, MW 250.30) lacks the 8-sulfanylacetamide moiety and consequently has a reduced HBA count and lower polar surface area [1]. This difference directly impacts target engagement potential: the additional HBD/HBA from the acetamide group enables additional hydrogen-bonding interactions with biological targets that are unavailable to the unsubstituted xanthine scaffold.

Hydrogen Bonding Drug-Likeness Rule of Five Purine Derivatives

Predicted Aqueous Solubility: Target Compound vs. N7-Pentyl and N7-Ethyl Analogs

The predicted water solubility of the target compound at 25°C is 341.6 mg/L (estimated from Log Kow using WSKOW v1.41) . The N7-ethyl analog EMA401, with its lower LogP, is expected to have higher aqueous solubility, which would favor dissolution in aqueous assay media but reduce membrane partitioning. The N7-pentyl analog occupies an intermediate position. This solubility range is adequate for in vitro assays at typical screening concentrations (1–100 μM) but requires attention to DMSO stock preparation and potential precipitation upon aqueous dilution for the hexyl compound relative to its shorter-chain counterparts [1].

Aqueous Solubility Bioavailability Formulation Purine Series

Molecular Weight and Rotatable Bond Count: Impact on Binding Kinetics and Ligand Efficiency

The target compound (MW 339.41 Da, 8 freely rotatable bonds) is significantly larger and more flexible than the N7-ethyl clinical candidate EMA401 (MW 283.31 Da, ~4 freely rotatable bonds) [1]. The 56.10 Da increase in molecular weight and the additional rotatable bonds (hexyl chain) will influence binding kinetics (kon/koff) and ligand efficiency metrics. Higher molecular weight generally correlates with slower association rates and potentially lower ligand efficiency indices (LE = 1.4 pKi / heavy atom count), which must be considered when selecting this compound for fragment-based or efficiency-driven lead optimization programs [2].

Ligand Efficiency Molecular Weight Rotatable Bonds Drug Design

Structural Determinants of Target Selectivity: N7-Hexyl vs. N7-Ethyl in Angiotensin AT2 Receptor Binding

The N7-ethyl analog EMA401 is a clinical-stage, potent, and selective AT2R antagonist (pKi ~8.3; >1000-fold selectivity over AT1R) developed for neuropathic pain [1]. The N7-hexyl compound is a structurally related analog where the longer alkyl chain may alter AT2R binding affinity and selectivity through steric and lipophilic effects in the receptor's hydrophobic pocket. While specific AT2R binding data for the N7-hexyl compound is not publicly available, SAR from related purine-8-sulfanylacetamide series indicates that N7-alkyl chain length modulates both potency and subtype selectivity [2]. This class-level inference supports the use of the hexyl compound as a tool to probe the lipophilic tolerance of the AT2R binding site or as a negative control with altered pharmacodynamics for pain target validation studies.

AT2 Receptor Purinergic Signaling Selectivity Chronic Pain

Optimal Research and Industrial Application Scenarios for 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide


Lipophilicity-Dependent Membrane Permeability Studies in Purinergic Target Screening

With an ACD/LogP of 1.98 and LogD (pH 7.4) of 1.92, this compound is well-suited for cell-based assays where passive membrane permeability is required for intracellular target access . Its moderate lipophilicity differentiates it from the more polar N7-ethyl analog EMA401, enabling comparative permeability studies across the N7-alkyl series. Researchers can use the target compound alongside the N7-ethyl and N7-pentyl analogs as a matched molecular pair set to deconvolute the contribution of lipophilicity to apparent cellular potency and intracellular accumulation in purinergic receptor-expressing cell lines [1].

SAR Expansion Around the EMA401 Scaffold for AT2 Receptor and Pain Target Validation

As a close structural analog of the clinical AT2R antagonist EMA401, this compound is a critical tool for medicinal chemistry teams exploring the structure-activity relationships of the N7 position. By systematically varying the N7-alkyl chain from ethyl (EMA401) through pentyl to hexyl, researchers can map the lipophilic tolerance of the AT2R binding pocket and potentially identify analogs with improved metabolic stability, altered tissue distribution, or distinct off-target profiles [2]. The compound serves as both a SAR probe and a potential lead diversification point for intellectual property generation around the EMA401 chemotype [2][3].

Physicochemical Reference Standard for Purine Scaffold Procurement and Quality Control

With well-characterized predicted physicochemical properties (Density: 1.5 g/cm³, Molar Refractivity: 87.9 cm³, Polar Surface Area: 136 Ų, HBD=3, HBA=8, zero Rule-of-5 violations), this compound can serve as a reference standard for calibrating computational models (LogP, solubility, permeability) within the purine-2,6-dione chemical space . Its commercial availability from multiple vendors (Sigma-Aldrich AldrichCPR, AK Scientific) at 95% purity supports its use as a procurement benchmark for assessing batch-to-batch consistency and supplier qualification .

Negative Control or Pharmacodynamic Comparator in Chronic Pain Models

Given that the N7-ethyl analog EMA401 is a potent and selective AT2R antagonist with demonstrated efficacy in preclinical neuropathic pain models, the N7-hexyl analog can be deployed as a structurally matched negative control for target engagement studies [2]. The altered chain length is predicted to reduce AT2R binding affinity (class-level inference from purine-8-sulfanylacetamide SAR), making it suitable for distinguishing on-target AT2R-mediated effects from off-target or non-specific purine scaffold effects in in vivo pain models [2][3].

Quote Request

Request a Quote for 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.